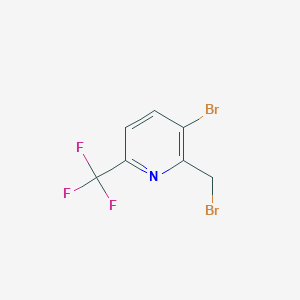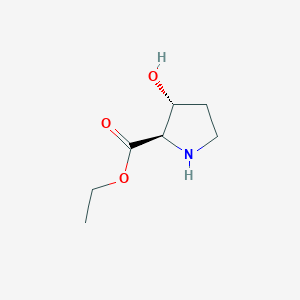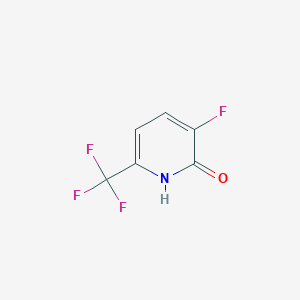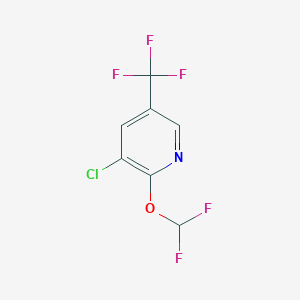
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research in the agrochemical, pharmaceutical, and functional materials fields . The development of organic compounds containing fluorine has been crucial in this regard . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .Chemical Reactions Analysis
The chemical reactions involving 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine are complex and involve several steps . The synthesis of these compounds involves the use of various reagents and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine include a density of 1.297 g/mL at 25 °C and a refractive index of n 20/D 1.441 . It also has a flash point of 118 °F .Scientific Research Applications
Synthesis and Characterization
"5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine" is involved in the synthesis of various heterocyclic compounds. For example, Sokolov et al. (2009) described obtaining 3-fluoro-2-trifluoromethylimidazo[1,2-a]pyridines through reactions involving hexafluoroacetone 2-pyridylimines, showcasing its role in synthesizing nitrogen-containing rings (Sokolov et al., 2009). Similarly, Kieseritzky and Lindström (2010) developed regioselective installations of functional groups on pyridines, emphasizing the versatility of fluoro and methoxy substituted pyridines in organic synthesis (Kieseritzky & Lindström, 2010).
Applications in Medicinal Chemistry
The compound's derivatives have shown potential in medicinal chemistry. For instance, Pomeisl et al. (2005) explored its utility in preparing fluorine-containing pyrimidine acyclic nucleoside phosphonates, highlighting its significance in drug design and development (Pomeisl et al., 2005). Another study by Timperley et al. (2005) investigated the synthesis of mono- and bis-quaternary pyridine salts from F- and CF3-substituted pyridines, indicating potential applications in treating nerve agent poisoning (Timperley et al., 2005).
Chemical Transformations and Reactivity
Research by Hedidi et al. (2016) on deprotometalation of substituted pyridines showcases the reactivity and functionalization potential of methoxy- and fluoro-pyridines, indicating its utility in synthetic chemistry for creating complex molecules (Hedidi et al., 2016). Similarly, Song et al. (2016) introduced a one-pot reaction sequence for the synthesis of polysubstituted and fused pyridines, demonstrating the role of fluoro-substituted intermediates in facilitating regioselective synthesis (Song et al., 2016).
Safety And Hazards
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
5-fluoro-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMCCOZJKPCBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



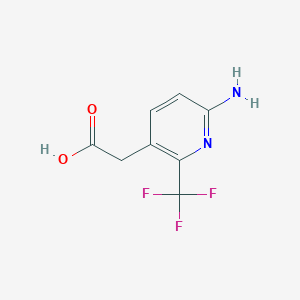
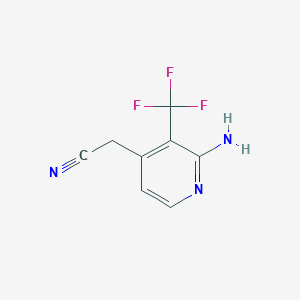
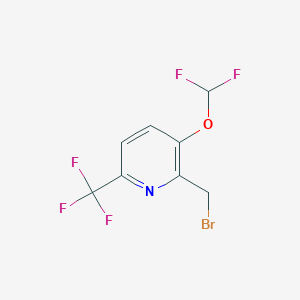
![1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1409139.png)
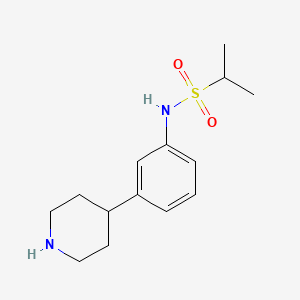
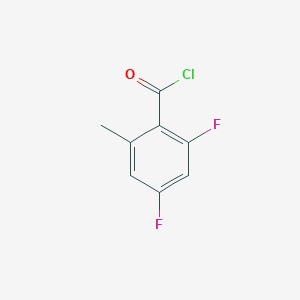
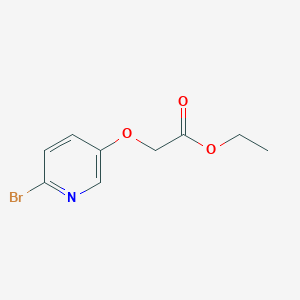
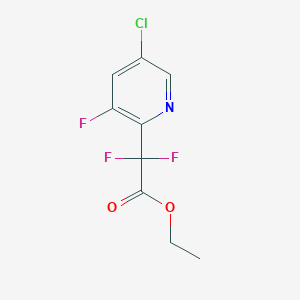
![Methyl 5-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409147.png)
